REACTION_CXSMILES
|
[C:1]([O:4][C:5](=O)[CH3:6])(=[O:3])[CH3:2].[ClH:8].NC[CH:11]([OH:14])[CH2:12]Cl.O.Cl.[N:17]1[CH:22]=CC=CC=1>>[C:11]([NH:17][CH2:22][CH:5]([O:4][C:1](=[O:3])[CH3:2])[CH2:6][Cl:8])(=[O:14])[CH3:12] |f:1.2|
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
5.011 g
|
Type
|
reactant
|
Smiles
|
Cl.NCC(CCl)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.467 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 20-25° for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature in the range of 20-50°
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated under reduced pressure and water (50 ml)
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with methylene chloride (4×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extracts dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (20 ml) and heptane (20 ml) are added
|
Type
|
ADDITION
|
Details
|
heptane (40 ml) is added to the resultant slurry
|
Type
|
FILTRATION
|
Details
|
The precipitate is collected by filtration with reduced pressure
|
Type
|
WASH
|
Details
|
washed with heptane
|
Type
|
CUSTOM
|
Details
|
dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:4][C:5](=O)[CH3:6])(=[O:3])[CH3:2].[ClH:8].NC[CH:11]([OH:14])[CH2:12]Cl.O.Cl.[N:17]1[CH:22]=CC=CC=1>>[C:11]([NH:17][CH2:22][CH:5]([O:4][C:1](=[O:3])[CH3:2])[CH2:6][Cl:8])(=[O:14])[CH3:12] |f:1.2|
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
5.011 g
|
Type
|
reactant
|
Smiles
|
Cl.NCC(CCl)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.467 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 20-25° for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature in the range of 20-50°
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated under reduced pressure and water (50 ml)
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with methylene chloride (4×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extracts dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (20 ml) and heptane (20 ml) are added
|
Type
|
ADDITION
|
Details
|
heptane (40 ml) is added to the resultant slurry
|
Type
|
FILTRATION
|
Details
|
The precipitate is collected by filtration with reduced pressure
|
Type
|
WASH
|
Details
|
washed with heptane
|
Type
|
CUSTOM
|
Details
|
dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |